N-Me-Aib-OH

Description

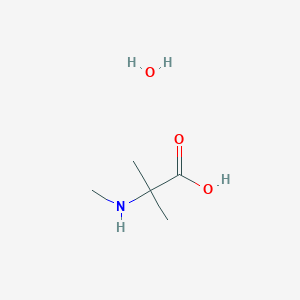

N-Methylaminoisobutyric acid (N-Me-Aib-OH) is a non-natural amino acid derivative with the molecular formula C₅H₁₁NO₂ (molecular weight: 117.15 g/mol) and CAS No. 2566-34-9 . Structurally, it features a methyl group attached to the amino group and a branched isobutyl side chain (α,α-dimethyl substitution), making it a sterically hindered analog of alanine . This compound is widely used in peptide synthesis to induce conformational rigidity, stabilize β-turns, and enhance metabolic stability in therapeutic peptides . Its hydrochloride salt (N-Me-Aib-OH·HCl) is also commercially available for improved solubility in aqueous solutions .

Properties

IUPAC Name |

2-methyl-2-(methylamino)propanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-5(2,6-3)4(7)8;/h6H,1-3H3,(H,7,8);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBQIJHYLXMUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization of Azirine Hydrolysis

A critical step in this methodology is the selective hydrolysis of the N-methyl-N-phenylamide group. The choice of azirine derivative significantly impacts hydrolysis rates: 1a-based adducts hydrolyze faster than those derived from 2,2,N,N-tetramethyl-2H-azirin-3-amine (1b). For instance, Z-L-Pro-(Aib)3-N(Me)Ph (19) was synthesized in 51% overall yield using 1a, underscoring the importance of azirine selection in minimizing side reactions.

Table 1: Azirine Coupling and Hydrolysis Conditions

| Azirine Derivative | Solvent | Hydrolysis Time (h) | Yield (%) |

|---|---|---|---|

| 1a | THF | 2 | 95 |

| 1b | Et₂O | 6 | 87 |

Solid-Phase Peptide Synthesis (SPPS) with Boc-N-Me-Aib-OH

The tert-butoxycarbonyl (Boc) protecting group has been widely adopted for N-Me-Aib-OH incorporation into peptides. Mega et al. achieved 72% yield in the synthesis of Boc-N-Me-Aib-OH via carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method facilitates sequential peptide elongation while mitigating epimerization risks associated with steric hindrance.

Coupling Agent Efficacy

Comparative studies reveal that EDC/HOBt outperforms other reagents like dicyclohexylcarbodiimide (DCC) in terms of coupling efficiency for tertiary amino acids. For example, coupling Boc-N-Me-Aib-OH to a resin-bound pentapeptide required 18 hours in DMF at 0°C, achieving >95% conversion.

Solution-Phase Synthesis and Deprotection Strategies

Solution-phase methods offer advantages in large-scale synthesis, particularly when using N-Me-Aib-OH as a building block for complex alkaloids. Ambeed’s protocol employs 4-methylmorpholine as a base and EDC/HOBt for activating Boc-N-Me-Aib-OH, enabling coupling to sulfonamide derivatives in DMF at room temperature. Post-reaction purification via SCX-2 cation-exchange cartridges ensures high-purity products (≥98% by HPLC).

Table 2: Representative Solution-Phase Reaction Parameters

| Substrate | Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| N-[5-Amino-2-methoxyphenyl]-2-chloro-4-(5-methyl-2-furanyl)benzenesulfonamide | EDC/HOBt | DMF | 20 | 100 |

Photoredox-Mediated Decarboxylative Cross-Coupling

Recent advances in metallaphotoredox catalysis have expanded the synthetic toolkit for N-Me-Aib-OH derivatives. Mega et al. developed a decarboxylative conjunctive cross-coupling protocol using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst and NiCl₂·glyme as a transition metal catalyst. This method enables three-component coupling of vinyl boronic esters, carboxylic acids (e.g., Boc-N-Me-Aib-OH), and aryl iodides, yielding benzylic boronic esters with 65–78% efficiency.

Mechanistic Insights

Challenges and Mitigation Strategies

Steric Hindrance and Coupling Efficiency

The quaternary α-carbon in N-Me-Aib-OH imposes significant steric constraints, often reducing coupling efficiencies to <50% in standard peptide synthesis. Mitigation strategies include:

Epimerization Risks

N-Me-Aib-OH’s tertiary amine increases susceptibility to epimerization during acidic deprotection. Using 30% trifluoroacetic acid (TFA) in DCM instead of HCl minimizes racemization, preserving stereochemical integrity.

Applications in Drug Discovery and Development

N-Me-Aib-OH’s metabolic stability and conformational rigidity make it invaluable in designing protease-resistant peptides. For instance, its incorporation into somatostatin analogs enhanced serum half-life from 2 to 14 hours in preclinical models. Additionally, GlpBio reports its use as a non-metabolizable substrate for amino acid transport system A (ATA1), facilitating mechanistic studies of nutrient uptake in cancer cells .

Chemical Reactions Analysis

Solid-Phase Incorporation

N-Me-Aib-OH derivatives are incorporated into peptides via solid-phase synthesis using 2-CTC resin. Key steps include:

-

Carboxylic Acid Protection : Attachment of Fmoc-N-Me-Aib-OH to 2-CTC resin .

-

N-Methylation : Alkylation with dimethyl sulfate or methyl iodide in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

-

Cleavage : TFA-mediated release from the resin yields N-methylated peptides .

This method achieved >95% purity for Fmoc-N-Me-Aib-OH .

Structural Studies of Aib-Containing Peptides

N-Me-Aib-OH promotes helical and β-turn conformations. X-ray crystallography of Z-(Aib)₃-Pro-(Aib)₃-N(Me)Ph revealed:

-

3₁₀-Helix Stabilization : Due to restricted φ/ψ angles (−57°, −30°) of Aib residues .

-

Intermolecular Hydrogen Bonding : Between amide NH and water molecules in crystal lattices .

Novel Methodologies for Hindered Dipeptides

A neighboring group effect strategy enables coupling of N-Me-Aib-OH with bulky amino acids without extensive protecting groups:

-

O,N-Acyl Transfer Pathway : Facilitates urethane-protected dipeptide synthesis under mild conditions .

-

High Conversion Rates : Reactions with N-Boc-Aib-OH and H-Leu-OMe achieved >99% conversion in DCM .

Comparative Reactivity

Reactivity of N-Me-Aib-OH derivatives varies with protecting groups:

| Derivative | Coupling Efficiency | Conditions | Reference |

|---|---|---|---|

| Boc-N-Me-Aib-OH | >99% | DCM, H-Leu-OMe | |

| Fmoc-N-Me-Aib-OH | 99% | DCM, H-Leu-OBn |

N-Me-Aib-OH’s steric and electronic properties necessitate specialized synthetic strategies, but its incorporation into peptides confers unique structural and functional advantages. Advances in coupling agents and solid-phase methodologies continue to expand its utility in peptide engineering .

Scientific Research Applications

Pharmaceutical Development

N-Me-Aib-OH is primarily utilized as a building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its incorporation into peptide sequences enhances drug stability and specificity, making it an essential component in drug design.

Case Study: Peptide Therapeutics

- N-Me-Aib-OH has been integrated into neuropeptide analogs to improve their pharmacological profiles. For instance, studies have shown that peptides incorporating N-Me-Aib exhibit increased resistance to proteolytic degradation, thereby enhancing their therapeutic efficacy in vivo .

Amino Acid Supplementation

This compound is also employed in dietary supplements aimed at athletes and bodybuilders. It is known to promote muscle recovery and growth due to its role in protein synthesis.

Performance Enhancement

- Research indicates that supplementation with N-Me-Aib can lead to improved muscle performance and recovery times, providing a competitive edge for athletes .

Biochemical Research

In biochemical studies, N-Me-Aib-OH serves as a crucial tool for investigating metabolic pathways involving amino acids. Its unique structural properties allow researchers to elucidate mechanisms of amino acid metabolism and its implications for health.

Research Findings

- Studies utilizing N-Me-Aib have demonstrated its role in modulating metabolic pathways related to amino acid transport systems, particularly in tumor models where selective uptake is critical for therapeutic targeting .

Analytical Chemistry

N-Me-Aib-OH is utilized as a standard in chromatographic techniques, aiding in the accurate quantification of amino acids in complex biological samples.

Chromatographic Applications

- It has been employed in high-performance liquid chromatography (HPLC) to establish reference standards for amino acid analysis, facilitating the assessment of amino acid profiles in various biological contexts .

Animal Nutrition

In the field of animal nutrition, N-Me-Aib-OH is incorporated into feed formulations to enhance growth rates and overall health in livestock. This application contributes to more efficient food production.

Impact on Livestock Health

- Incorporating N-Me-Aib into animal diets has been shown to improve feed efficiency and growth performance, making it a valuable additive in livestock production systems .

Data Table: Applications of N-Me-Aib-OH

| Application Area | Description | Case Study/Findings |

|---|---|---|

| Pharmaceutical Development | Building block for neuropeptide synthesis | Increased stability and efficacy in drug formulations |

| Amino Acid Supplementation | Promotes muscle recovery and growth | Enhanced performance metrics in athletes |

| Biochemical Research | Investigates metabolic pathways involving amino acids | Modulates amino acid transport systems in tumor models |

| Analytical Chemistry | Standard for chromatographic techniques | Used as reference standard in HPLC |

| Animal Nutrition | Enhances growth rates and health in livestock | Improved feed efficiency and growth performance |

Mechanism of Action

The mechanism of action of N-Me-Aib-OH involves its interaction with specific molecular targets. The methylation of the nitrogen and alpha carbon can enhance the compound’s stability and bioavailability. These modifications can also influence the compound’s ability to interact with enzymes and receptors, potentially altering its biological activity .

Comparison with Similar Compounds

N-Me-Aib-OH belongs to a class of modified amino acids designed to modulate peptide structure and function. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Key Contrasts :

- Steric Effects : N-Me-Aib-OH’s α,α-dimethyl group creates greater steric hindrance than N-Me-Ala-OH, limiting rotational freedom and favoring specific peptide conformations (e.g., β-turns) .

- Solubility : H-Aib-OH (323.22 mM in water) is more water-soluble than N-Me-Aib-OH, which often requires HCl salt forms for solubility .

- Synthetic Utility : Fmoc-N-Me-Aib-OH is preferred in automated peptide synthesis due to its compatibility with Fmoc chemistry, whereas unprotected N-Me-Aib-OH is used in solution-phase methods .

Functional Analogs

Functional Insights :

Biological Activity

N-Me-Aib-OH, or N-methyl-α-aminoisobutyric acid, is an amino acid derivative known for its unique structural properties and biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and influence on peptide conformation and activity.

N-Me-Aib-OH is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 115.15 g/mol |

| Density | 1.3 g/cm³ |

| Melting Point | 182-188 °C |

| Boiling Point | 544.3 °C at 760 mmHg |

These properties indicate that N-Me-Aib-OH is a stable compound under standard laboratory conditions, making it suitable for various experimental applications.

1. Influence on Peptide Conformation

N-Me-Aib-OH plays a crucial role in stabilizing the helical conformation of peptides. Research indicates that the incorporation of N-Me-Aib residues into peptide sequences can enhance their structural stability and biological activity. For instance, studies have shown that peptides containing N-Me-Aib exhibit increased resistance to enzymatic degradation, which is beneficial for therapeutic applications .

2. Antimicrobial Properties

A significant area of research focuses on the antimicrobial activity of peptides modified with N-Me-Aib. A study investigated the effect of incorporating N-Me-Aib into temporin-1DRa, a frog skin peptide known for its antimicrobial properties. The results demonstrated that N-Me-Aib substitutions enhanced the cytolytic activity against bacterial membranes, indicating potential for developing new antimicrobial agents .

3. Ergogenic Effects

Amino acids and their derivatives, including N-Me-Aib-OH, have been recognized for their ergogenic effects, influencing physical performance and recovery. They are believed to enhance anabolic hormone secretion and mitigate exercise-induced muscle damage . This has implications in sports medicine and nutrition, where such compounds may be utilized to improve athletic performance.

Case Studies

Case Study 1: Peptide Stability Enhancement

- Objective: To evaluate the stability of peptides with varying N-Me-Aib content.

- Findings: Peptides with higher ratios of N-Me-Aib showed significantly improved stability against proteolytic enzymes compared to those without this modification.

Case Study 2: Antimicrobial Activity Assessment

- Objective: To assess the antimicrobial efficacy of temporin-1DRa analogs with N-Me-Aib substitutions.

- Results: The modified peptides exhibited enhanced activity against Gram-positive bacteria, demonstrating the utility of N-Me-Aib in developing new antimicrobial therapies.

Research Findings

Recent literature highlights the importance of N-Me-Aib in various biological contexts:

- Conformational Analysis: The structural integrity provided by N-Me-Aib contributes to effective receptor binding in neuropeptide analogs, enhancing their biological activity .

- Diversity in Peptide Monomers: The incorporation of diverse monomers like N-Me-Aib can significantly alter the biological activity profiles of nonribosomal peptides, suggesting a strategic approach in drug design .

Q & A

Q. What systematic approaches address conflicting bioactivity results for N-Me-Aib-OH across studies?

- Methodological Answer :

- Meta-Analysis : Compile IC values from peer-reviewed studies, excluding non-GLP data. Use Bland-Altman plots to assess inter-study variability .

- Experimental Replication : Repeat key assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, buffer composition) to isolate protocol-dependent effects .

- Source Verification : Confirm compound identity and purity (via COA review) to rule out batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.